Benzimidazole derivative 1
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Overview
Description
Benzimidazole derivative 1 is a compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivative 1 typically involves the condensation of 1,2-phenylenediamine with aldehydes. One common method is the reaction of 1,2-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is carried out in a solvent mixture under mild conditions, resulting in high yields of the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic systems to enhance efficiency and reduce environmental impact. For example, the use of hybrid crystal catalysts like NH3(CH2)4NH3SiF6 has been reported to offer advantages such as short reaction times, solvent-free conditions, and high recyclability of the catalyst .
Chemical Reactions Analysis
Types of Reactions: Benzimidazole derivative 1 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using reagents like hydrogen peroxide (H2O2) in the presence of catalysts.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at different positions on the benzimidazole ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, catalysts like HCl in acetonitrile.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
Benzimidazole derivative 1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzimidazole derivative 1 involves its interaction with various molecular targets and pathways. For instance, it can act as a hydrogen donor or acceptor, binding to different drug targets involved in disease progression. In cancer treatment, benzimidazole derivatives have been shown to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis . Additionally, they can interact with receptors such as transient receptor potential vanilloid-1, cannabinoid receptors, and cyclooxygenase, exerting anti-inflammatory effects .
Comparison with Similar Compounds
Benzimidazole derivative 1 can be compared with other similar compounds, such as:
Indole-based pyrido[1,2-a]benzimidazoles: These compounds also exhibit significant antibacterial activity.
Benzoxazoles: Similar in structure and function, often used in medicinal chemistry.
Triazole derivatives: Known for their antifungal and anticancer properties.
Uniqueness: this compound stands out due to its versatile chemical reactivity and broad spectrum of biological activities. Its ability to undergo various chemical reactions and its potential in multiple scientific research applications make it a valuable compound in both academic and industrial settings.
Properties
Molecular Formula |
C28H40N4O2 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
1-[2-tert-butyl-1-(cyclohexylmethyl)benzimidazole-5-carbonyl]-N-cyclopropylpiperidine-4-carboxamide |
InChI |
InChI=1S/C28H40N4O2/c1-28(2,3)27-30-23-17-21(9-12-24(23)32(27)18-19-7-5-4-6-8-19)26(34)31-15-13-20(14-16-31)25(33)29-22-10-11-22/h9,12,17,19-20,22H,4-8,10-11,13-16,18H2,1-3H3,(H,29,33) |
InChI Key |
UNNYHANBNOQKCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(N1CC3CCCCC3)C=CC(=C2)C(=O)N4CCC(CC4)C(=O)NC5CC5 |
Origin of Product |
United States |
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